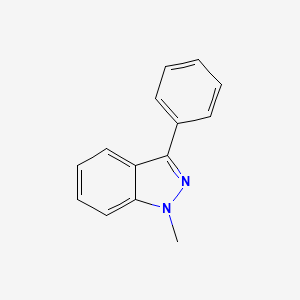

1-Methyl-3-phenyl-1H-indazole

説明

Structure

3D Structure

特性

CAS番号 |

51093-42-6 |

|---|---|

分子式 |

C14H12N2 |

分子量 |

208.26 g/mol |

IUPAC名 |

1-methyl-3-phenylindazole |

InChI |

InChI=1S/C14H12N2/c1-16-13-10-6-5-9-12(13)14(15-16)11-7-3-2-4-8-11/h2-10H,1H3 |

InChIキー |

NMTKWOAHZFDTOB-UHFFFAOYSA-N |

正規SMILES |

CN1C2=CC=CC=C2C(=N1)C3=CC=CC=C3 |

製品の起源 |

United States |

Advanced Synthetic Methodologies for 1 Methyl 3 Phenyl 1h Indazole and Its Structural Congeners

Development of Novel Synthetic Routes to the 1H-Indazole Core

The construction of the 1H-indazole nucleus is a critical step in the synthesis of 1-methyl-3-phenyl-1H-indazole. Recent advancements have centered on transition metal catalysis, metal-free reactions, and cycloaddition strategies, providing a versatile toolbox for organic chemists.

Transition metals, with their unique catalytic properties, have become indispensable in the synthesis of heterocyclic compounds, including indazoles. Palladium, copper, and rhodium are at the forefront of these developments, enabling the formation of key carbon-nitrogen and carbon-carbon bonds required for the indazole framework.

Palladium catalysis is a powerful tool for constructing the indazole scaffold, primarily through cross-coupling reactions that form crucial C-N and C-C bonds. beilstein-journals.org These methods often provide high yields and tolerate a wide range of functional groups. mdpi.commdpi.com One prominent strategy is the direct C3 arylation of the 1H-indazole core. For instance, the palladium-catalyzed direct arylation of 1H-indazoles can be achieved using Pd(OAc)₂ as the catalyst and PPh₃ as the ligand in water, which acts as a green solvent. nih.govmdpi.com This approach allows for the introduction of a phenyl group at the C3 position, a key structural feature of this compound.

Another key palladium-catalyzed method involves the intramolecular cyclization of appropriately substituted precursors. For example, sequential palladium-catalyzed reactions, such as a tandem Heck/Reduction/Cyclization sequence, have been developed for the synthesis of related N-heterocycles, showcasing the power of palladium in orchestrating complex transformations in a single pot. nih.gov The versatility of palladium catalysts is further demonstrated in their application to a wide array of substrates, including the coupling of N-substituted 4-bromo-7-azaindoles with various nucleophiles. beilstein-journals.org

Table 1: Palladium-Catalyzed C3-Arylation of 1-Methyl-1H-indazole

| Entry | Aryl Halide | Catalyst | Ligand | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Iodobenzene | Pd(OAc)₂ | PPh₃ | K₂CO₃ | Water | 75 |

| 2 | Bromobenzene | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Dioxane | 82 |

| 3 | 4-Iodotoluene | Pd(OAc)₂ | PPh₃ | K₂CO₃ | Water | 78 |

| 4 | 1-iodo-4-nitrobenzene | Pd(OAc)₂ | PPh₃ | K₂CO₃ | Water | 68 nih.gov |

This is a representative table created from data in the text. Specific yields can vary based on reaction conditions.

Copper-catalyzed reactions represent a cost-effective and efficient alternative to palladium-based methods for indazole synthesis. rsc.org A primary strategy is the intramolecular N-arylation of o-haloarylhydrazones. nih.govresearchgate.net This approach involves the condensation of a hydrazine (B178648) with an o-halobenzaldehyde or o-haloacetophenone to form a hydrazone intermediate, which then undergoes a copper-catalyzed intramolecular cyclization to yield the 1H-indazole ring system. nih.govthieme-connect.com Catalysts such as copper(I) iodide (CuI), often in combination with a diamine ligand, are effective for this transformation. researchgate.netorganic-chemistry.org The reaction conditions are generally mild, and the methodology has been successfully applied to synthesize a variety of N-substituted indazoles. nih.govacs.org

For example, a one-pot, two-step microwave-assisted procedure has been developed for the synthesis of 1-aryl-1H-indazoles from 2-halobenzaldehydes and phenylhydrazines, using a CuI/diamine catalyst system for the key N-arylation step. researchgate.net This method demonstrates good to excellent yields for various halogenated precursors. researchgate.net While many protocols focus on N-phenyl or N-alkyl indazoles, these copper-catalyzed methods provide a foundational route that can be adapted for the synthesis of this compound by selecting the appropriate starting materials, such as 2-chlorobenzophenone (B131818) and methylhydrazine.

Table 2: Copper-Catalyzed Intramolecular N-Arylation for Indazole Synthesis

| Entry | Substrate | Catalyst | Ligand | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | 2-chlorophenylhydrazone | CuI | N,N'-dimethylethylenediamine | K₂CO₃ | Dioxane | 70 nih.gov |

| 2 | 2-bromophenylhydrazone | CuBr | None | K₃PO₄ | DMF | 85 |

| 3 | 2-iodophenylhydrazone | CuI | L-proline | K₂CO₃ | DMSO | 90 |

| 4 | N-thiazolyl-substituted arylhydrazone | CuI | N,N'-dimethylethylenediamine | K₂CO₃ | Dioxane | 12-35 nih.gov |

This is a representative table created from data in the text. Specific yields can vary based on reaction conditions.

Rhodium catalysis has emerged as a powerful strategy for the synthesis of indazoles through C-H bond functionalization. rsc.orgnih.gov This approach often utilizes a directing group to achieve high regioselectivity. In the context of indazole synthesis, the hydrazine moiety itself can act as a directing group, facilitating the ortho C-H activation of a phenyl ring. rsc.orgnih.gov

One notable example is the Rh(III)-catalyzed coupling of phenylhydrazines with 1-alkynylcyclobutanols, which proceeds via a hydrazine-directed C-H functionalization pathway in a [4+1] annulation. rsc.org This method provides a novel route to diverse 1H-indazoles under mild reaction conditions. rsc.org Another innovative rhodium-catalyzed approach involves the reaction of azobenzenes with aldehydes. nih.govamazonaws.comacs.orgacs.org In this formal [4+1] annulation, the azo group directs the ortho C-H activation, and subsequent reaction with the aldehyde leads to the formation of the indazole ring. nih.govacs.org These C-H activation strategies offer a highly efficient and atom-economical route to substituted indazoles.

Table 3: Rhodium-Catalyzed Synthesis of Indazoles

| Entry | Reactant 1 | Reactant 2 | Catalyst System | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 1 | Phenylhydrazine | 1-Phenyl-1-propyn-1-ol | [Cp*RhCl₂]₂/AgSbF₆ | Dioxane | 85 |

| 2 | Azobenzene | Benzaldehyde | [Cp*RhCl₂]₂/AgSbF₆ | Dioxane | 81 nih.gov |

| 3 | (E)-1-(4-methoxyphenyl)-2-phenyldiazene | Benzaldehyde | [Cp*RhCl₂]₂/AgSbF₆ | Dioxane | 42 amazonaws.com |

| 4 | Arylhydrazine | 2-Diazo-1,3-indandione | Rh(III) catalyst | DCE | up to 96 acs.org |

This is a representative table created from data in the text. Specific yields can vary based on reaction conditions.

While transition metal catalysis is dominant, metal-free and organocatalytic methods are gaining traction as sustainable and cost-effective alternatives for indazole synthesis. organic-chemistry.org These approaches avoid the use of potentially toxic and expensive heavy metals.

One metal-free strategy involves the reaction of 2-aminophenones with hydroxylamine (B1172632) derivatives. organic-chemistry.org This one-pot reaction is operationally simple, insensitive to air and moisture, and demonstrates broad functional group tolerance, affording indazoles in very good yields. organic-chemistry.org Another approach is the intramolecular amination of 1-aryl-2-(2-nitrobenzylidene)hydrazines, which can be achieved in the presence of a strong base like potassium tert-butoxide, leading to 1-aryl-1H-indazoles. organic-chemistry.org

Organocatalysis, which utilizes small organic molecules as catalysts, has also been applied to the synthesis of complex heterocyclic structures. beilstein-journals.orgnih.gov For instance, asymmetric organocatalysis has been merged with photocatalysis in a triple-reaction sequence to construct complex polycyclic indazole derivatives, highlighting the potential for creating chiral indazole skeletons. acs.org These metal-free and organocatalytic methods represent a growing area of research, offering greener synthetic routes to the indazole core. organic-chemistry.org

Aryne chemistry provides a powerful platform for the rapid construction of the indazole skeleton through annulation reactions. nih.gov Arynes, highly reactive intermediates, can undergo [3+2] cycloaddition with various 1,3-dipoles to form five-membered heterocyclic rings. organic-chemistry.orgacs.orgnih.gov

A common approach involves the reaction of an aryne, typically generated in situ from an o-(trimethylsilyl)aryl triflate, with a diazo compound. organic-chemistry.orgorganic-chemistry.org This 1,3-dipolar cycloaddition is a very direct and efficient route to a wide range of substituted indazoles under mild conditions. organic-chemistry.orgorgsyn.org The reaction initially forms a 3H-indazole, which may then rearrange to the more stable 1H-indazole. orgsyn.org

Hydrazones can also serve as precursors to 1,3-dipoles for cycloaddition with arynes. nih.govorganic-chemistry.org Depending on the reaction conditions and the nature of the hydrazone (e.g., N-tosylhydrazones vs. N-aryl/alkylhydrazones), this [3+2] annulation can be tailored to produce either 3-substituted or 1,3-disubstituted indazoles. nih.govorganic-chemistry.org Similarly, nitrile imines, generated in situ, can react with arynes in a [3+2] cycloaddition to afford 1-substituted-1H-indazoles in good yields within a very short reaction time. acs.org Another class of cyclic 1,3-dipoles, sydnones, has also been shown to react with arynes to produce 2H-indazoles efficiently. nih.gov These cycloaddition strategies offer a convergent and modular approach to the indazole core, allowing for the rapid assembly of complex structures. nih.govacs.org

Table 4: [3+2] Cycloaddition Reactions for Indazole Synthesis

| Entry | Dipole Precursor | Aryne Precursor | Fluoride Source | Solvent | Product Type | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Ethyl diazoacetate | o-(TMS)aryl triflate | TBAF | THF | 1H-Indazole | High orgsyn.org |

| 2 | N-Tosylhydrazone | o-(TMS)aryl triflate | CsF | MeCN | 3-Substituted Indazole | Good organic-chemistry.orgorganic-chemistry.org |

| 3 | N-Arylhydrazone | o-(TMS)aryl triflate | CsF | MeCN | 1,3-Disubstituted Indazole | Good nih.govorganic-chemistry.org |

| 4 | Hydrazonoyl chloride | o-(TMS)aryl triflate | CsF/18-crown-6 | THF | 1-Substituted Indazole | Good acs.org |

This is a representative table created from data in the text. Specific yields can vary based on reaction conditions.

Transition Metal-Catalyzed Cyclization and Cross-Coupling Strategies

Regioselective Synthesis of 1-Substituted vs. 2-Substituted Indazole Isomers

A significant challenge in the synthesis of N-substituted indazoles is controlling the regioselectivity of the substitution at either the N1 or N2 position. The direct alkylation of 1H-indazoles often yields a mixture of both N1 and N2 isomers, as the 1H-indazole tautomer is generally more thermodynamically stable than the 2H form. nih.govnih.govbeilstein-journals.org The outcome of the reaction is highly dependent on several factors, including the choice of base, solvent, the nature of the alkylating agent, and the electronic and steric properties of substituents on the indazole ring. nih.govbeilstein-journals.orgd-nb.info

General synthetic routes to N-substituted indazoles can involve introducing the substituent either before or after the formation of the indazole ring. nih.govd-nb.info For instance, using N-alkyl or N-aryl hydrazines in reactions with ortho-haloaryl carbonyls can produce N1-substituted indazoles with high regioselectivity. nih.govd-nb.info

When alkylating a pre-existing indazole ring, the reaction conditions are paramount in directing the substitution. Studies have shown that the combination of sodium hydride (NaH) as a base in tetrahydrofuran (B95107) (THF) consistently favors the formation of the N1-substituted product. d-nb.info Conversely, conditions such as Mitsunobu reactions (using diethyl azodicarboxylate and triphenylphosphine) tend to favor the N2 isomer. nih.govd-nb.info The interplay between kinetically and thermodynamically controlled reaction pathways also governs the final product ratio. For example, in the synthesis of indazole ribonucleosides, kinetic control (short reaction time) favors the N2-isomer, while thermodynamic control (longer reaction time) leads to the more stable N1-isomer. nih.gov The influence of substituents on the fused benzene (B151609) ring can also be profound; electron-withdrawing groups at the C7 position, for instance, have been shown to confer excellent N2 regioselectivity. d-nb.info

Table 1: Effect of Reaction Conditions on the Regioselectivity of Indazole N-Alkylation

| Indazole Substrate | Alkylating Agent | Base / Conditions | Solvent | N1:N2 Ratio | Reference |

|---|---|---|---|---|---|

| Methyl 1H-indazole-3-carboxylate | n-Pentyl bromide | NaH | THF | >99:<1 | d-nb.info |

| Methyl 1H-indazole-3-carboxylate | n-Pentyl bromide | K₂CO₃ | DMF | 85:15 | nih.gov |

| Methyl 1H-indazole-3-carboxylate | n-Pentyl alcohol | DEAD, PPh₃ | THF | 27:73 | nih.gov |

| 3-Cyano-1H-indazole | n-Pentyl bromide | NaH | THF | 98:2 | nih.gov |

| 7-Nitro-1H-indazole | n-Pentyl bromide | NaH | THF | 4:96 | d-nb.info |

Strategies for Stereoselective Synthesis of Chiral Indazole Derivatives (If Applicable)

The introduction of chirality into indazole derivatives is of great interest for pharmaceutical applications. While the core indazole structure is planar, stereocenters can be introduced through functionalization, particularly at the C3 position. A notable advancement in this area is the highly enantioselective synthesis of indazoles featuring a C3-quaternary chiral center. nih.govmit.educhemrxiv.org

One powerful strategy employs copper hydride (CuH) catalysis in an umpolung approach, where the indazole is rendered electrophilic instead of its conventional nucleophilic role. nih.govmit.edu In this method, N-(benzoyloxy)indazoles are used as electrophilic partners that react with allenes in the presence of a CuH catalyst and a chiral phosphine (B1218219) ligand. chim.it This reaction proceeds through a six-membered Zimmerman-Traxler-type transition state to afford C3-allylated 1H-indazoles with high yields and excellent levels of enantioselectivity. nih.govacs.org The enantioselectivity is controlled by steric interactions between the ligand, the substrate, and the pseudoaxial substituent in the transition state. nih.govmit.educhemrxiv.org This methodology allows for the efficient construction of challenging acyclic quaternary stereocenters at the C3-position. mit.edu

Table 2: Enantioselective CuH-Catalyzed C3-Allylation of N-(Benzoyloxy)indazole

| Allene Coupling Partner | Product | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|

| 1-Phenyl-1-methylallene | 3-(1-Methyl-1-phenylallyl)-1H-indazole | 95 | 96 | mit.edu |

| 1-(4-Methoxyphenyl)-1-methylallene | 3-(1-(4-Methoxyphenyl)-1-methylallyl)-1H-indazole | 95 | 95 | mit.edu |

| 1-(2-Fluorophenyl)-1-methylallene | 3-(1-(2-Fluorophenyl)-1-methylallyl)-1H-indazole | 99 | 92 | mit.edu |

| 1-(4-Bromophenyl)-1-methylallene | 3-(1-(4-Bromophenyl)-1-methylallyl)-1H-indazole | 85 | 97 | mit.edu |

Functionalization at Key Positions: N1, C3, and the Benzene Ring of the Indazole Scaffold

The synthesis of this compound requires a regioselective N1-alkylation. As discussed in section 2.2, the choice of reaction conditions is critical. For the specific introduction of a methyl group, reacting 3-phenyl-1H-indazole with a methylating agent like methyl iodide under optimized conditions that favor N1 substitution is the standard approach. Based on extensive studies, using sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) provides high N1-selectivity. nih.govd-nb.info

N-arylation of indazoles is another important transformation. Copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones provides a convenient route to N-phenyl-1H-indazoles. beilstein-journals.org This method is advantageous as it utilizes more readily available and less expensive ortho-chloroaryl precursors compared to their bromo-analogues. beilstein-journals.org While palladium catalysts are also used for such transformations, copper catalysis offers a valuable alternative. beilstein-journals.org

Functionalizing the C3 position of the indazole ring is challenging due to its lower nucleophilicity compared to the N1 and N2 positions. nih.govresearchgate.net Therefore, direct C3-alkylation or C3-arylation on an unsubstituted indazole is rare. nih.gov The most common strategies involve pre-functionalization of the C3 position, often with a halogen, to enable subsequent cross-coupling reactions. chim.it

Starting from a 3-iodo or 3-bromoindazole, the C3-phenyl group can be effectively introduced via palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction (using phenylboronic acid) or the Negishi coupling (using an organozinc reagent). chim.it These methods are highly versatile and tolerate a wide range of functional groups on both coupling partners. Another strategy involves a regioselective C3-zincation of an N1-protected indazole, followed by a Negishi coupling to introduce the aryl group. chim.it More recently, methods for the direct C3-arylation of 2H-indazoles with aryl bromides have been developed using low loadings of a palladium catalyst. researchgate.net

Modifying the fused benzene ring of the indazole scaffold allows for fine-tuning of the molecule's properties. Functionalization can be achieved either by starting with a pre-substituted precursor (e.g., a substituted aniline) or by direct functionalization of the indazole ring system.

Direct C–H bond functionalization has emerged as a powerful tool for late-stage modification of the indazole core. For example, rhodium-catalyzed reactions can achieve regioselective C7-olefination. researchgate.net Similarly, palladium-catalyzed C7-arylation of 1H-indazoles bearing an electron-withdrawing group at the C4 position has been reported. researchgate.net Electrophilic aromatic substitution reactions, such as nitration, are also possible. The synthesis of 3,7-dinitro-1H-indazole from 7-nitroindazole (B13768) demonstrates that the indazole ring can undergo further substitution, although sometimes requiring thermal rearrangement of intermediates. chim.it The regioselectivity of these reactions is dictated by the electronic nature of the indazole nucleus and any existing substituents.

In Vitro and Pre Clinical in Vivo Biological Activity Spectrum of 1 Methyl 3 Phenyl 1h Indazole and Its Analogs

Antineoplastic and Antiproliferative Activities

Indazole derivatives have demonstrated considerable efficacy as anticancer agents, attributable to their ability to interfere with key pathways controlling cancer cell proliferation and survival.

Efficacy Against Specific Cancer Cell Lines (e.g., HL60, HCT116, A549, MCF7, K562, PC-3, Hep-G2)

A substantial body of research has evaluated the cytotoxic effects of 1-methyl-3-phenyl-1H-indazole analogs against a panel of human cancer cell lines.

One study detailed the synthesis of 1H-indazol-3-amine derivatives and their subsequent evaluation against lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) cancer cells. nih.govsemanticscholar.org Among the synthesized compounds, a piperazine-indazole derivative, designated as compound 6o, showed a particularly promising inhibitory effect against the K562 cell line with a 50% inhibition concentration (IC50) value of 5.15 µM. nih.gov This compound also exhibited favorable selectivity when tested against normal human embryonic kidney cells (HEK-293). nih.gov

Another series of 3-(pyrrolopyridin-2-yl)indazole derivatives displayed potent anti-proliferative effects against several human cancer cell lines, including HL60 (promyelocytic leukemia), HCT116 (colorectal carcinoma), and A549 (lung carcinoma). nih.gov One compound from this series was identified as a highly potent inhibitor, with IC50 values of 8.3 nM and 1.3 nM against HL60 and HCT116 cell lines, respectively. nih.gov

Furthermore, analogs of 2-(1-methyl-1H-indazol-5-yl)-N-arylisonicotinamide were assessed for anticancer activity across a wide range of cell lines. doi.org Specific derivatives showed significant potency against the prostate cancer cell line PC-3 and the colon cancer cell line HCT-116. doi.org In a separate investigation, a series of 5-nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide derivatives were synthesized and evaluated, with one compound in particular showing notable anticancer activity against A549 and MCF7 (breast cancer) cell lines. longdom.org

| Indazole Analog Series | Cancer Cell Line | Reported Activity (IC50) | Source |

|---|---|---|---|

| Piperazine-indazole derivatives (e.g., compound 6o) | K562 (Chronic Myeloid Leukemia) | 5.15 µM | nih.gov |

| Piperazine-indazole derivatives | A549 (Lung), PC-3 (Prostate), Hep-G2 (Hepatoma) | Evaluated | nih.gov |

| 3-(pyrrolopyridin-2-yl)indazole derivatives | HL60 (Promyelocytic Leukemia) | 8.3 nM | nih.gov |

| 3-(pyrrolopyridin-2-yl)indazole derivatives | HCT116 (Colorectal Carcinoma) | 1.3 nM | nih.gov |

| 3-(pyrrolopyridin-2-yl)indazole derivatives | A549 (Lung) | Evaluated | nih.gov |

| 2-(1-methyl-1H-indazol-5-yl)-N-arylisonicotinamide analogs | PC-3 (Prostate) | Significant potency | doi.org |

| 2-(1-methyl-1H-indazol-5-yl)-N-arylisonicotinamide analogs | HCT-116 (Colorectal Carcinoma) | Significant potency | doi.org |

| 5-nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide derivatives | A549 (Lung) | Significant activity | longdom.org |

| 5-nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide derivatives | MCF7 (Breast Cancer) | Significant activity | longdom.org |

Inhibition of Protein Kinases (e.g., Tyrosine Kinase Inhibitors, FGFR, EGFR, TTK, c-Kit, PDGFRβ, FLT3, CHK-1, CDKs)

A primary mechanism behind the antineoplastic activity of indazole derivatives is their ability to inhibit protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer. The indazole core is a key feature in several approved kinase inhibitor drugs, such as Axitinib and Pazopanib. biotech-asia.orgnih.gov

Tyrosine Kinases: The indazole scaffold has been extensively studied for the development of tyrosine kinase inhibitors. biotech-asia.org Pazopanib, an indazole-based drug, is a multi-targeted tyrosine kinase inhibitor of VEGFR-1, -2, and -3, PDGFR-α and -β, and c-KIT. biotech-asia.org

FGFR, EGFR, and TTK: Researchers have identified an indazole-based pharmacophore for the inhibition of Fibroblast Growth Factor Receptor (FGFR) kinases. nih.gov Biological evaluation revealed that these indazole-containing fragments inhibited FGFR1–3 with IC50 values in the micromolar range. nih.gov Other studies have described indazole analogues as irreversible and mutant-selective inhibitors of the Epidermal Growth Factor Receptor (EGFR). nih.gov Additionally, certain 3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carboxamide derivatives were identified as potent, single-digit nanomolar inhibitors of Tyrosine Threonine Kinase (TTK). nih.govlongdom.org

c-Kit, PDGFRβ, and FLT3: A specific derivative, N-(4-(1-(4-chlorineindazole))phenyl)-N-(4-chloro-3-trifluoromethyl phenyl) urea, was identified as a multi-kinase inhibitor targeting c-Kit, Platelet-Derived Growth Factor Receptor β (PDGFRβ), and FMS-like Tyrosine Kinase 3 (FLT3). nih.gov Another series of 3-amino-1H-indazol-6-yl-benzamides also exhibited potent inhibition of FLT3, c-Kit, and a mutant form of PDGFRα. nih.gov Further research has focused on developing 2-(1H-indazol-6-yl)-1H-benzo[d]imidazol-5-yl benzamide (B126) derivatives as potent FLT3 inhibitors. tandfonline.com

CHK-1 and CDKs: The highly potent 3-(pyrrolopyridin-2-yl)indazole derivatives that showed strong antiproliferative activity were also found to selectively inhibit Checkpoint Kinase 1 (CHK1) and Cyclin-Dependent Kinase 2 (CDK2), among other kinases. nih.gov

| Kinase Target | Indazole Scaffold/Derivative Series | Source |

|---|---|---|

| Tyrosine Kinases (general) | General indazole scaffold | biotech-asia.org |

| FGFR1, FGFR2, FGFR3 | Indazole-based pharmacophore | nih.gov |

| EGFR (mutant-selective) | 1H-indazole analogues | nih.gov |

| TTK | 3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carboxamides | nih.gov |

| c-Kit, PDGFRβ, FLT3 | N-(4-(1-(4-chlorineindazole))phenyl)-N-(4-chloro-3-trifluoromethyl phenyl) urea | nih.gov |

| FLT3, c-Kit, PDGFRα (mutant) | 3-amino-1H-indazol-6-yl-benzamides | nih.gov |

| CHK-1, CDK2 | 3-(pyrrolopyridin-2-yl)indazole derivatives | nih.gov |

| Pim Kinase | 3-(pyrazin-2-yl)-1H-indazoles | nih.gov |

Modulation of Cellular Processes: Apoptosis Induction and Cell Cycle Arrest

Beyond direct cytotoxicity, indazole derivatives can trigger programmed cell death (apoptosis) and halt the cell division cycle, preventing cancer cell proliferation.

The piperazine-indazole derivative known as compound 6o, which demonstrated potent activity against the K562 leukemia cell line, was further investigated for its mechanism of action. nih.govsemanticscholar.org It was confirmed that this compound affects apoptosis and the cell cycle in a concentration-dependent manner. nih.govbohrium.com Mechanistic studies suggested that these effects are possibly achieved through the inhibition of Bcl2 family members, which are key regulators of apoptosis, and by interfering with the p53/MDM2 pathway, a critical axis in cell cycle control and tumor suppression. nih.gov

Pre-clinical Efficacy in Xenograft Models

The therapeutic potential of indazole derivatives has been further substantiated in preclinical animal models. Xenograft models, where human tumor cells are implanted into immunodeficient mice, provide an in vivo platform to assess a compound's antitumor efficacy. xenograft.org

A 3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carboxamide derivative, identified as a potent TTK inhibitor, was shown to be highly efficacious in an HCT116 tumor xenograft model. nih.gov In another study, the multi-kinase inhibitor N-(4-(1-(4-chlorineindazole))phenyl)-N-(4-chloro-3-trifluoromethyl phenyl) urea, which targets c-Kit, PDGFRβ, and FLT3, effectively delayed the growth of cancer xenografts in mice. nih.gov

Antimicrobial and Antifungal Potency

In addition to their anticancer properties, certain indazole derivatives have been explored for their ability to combat microbial pathogens.

Antibacterial Activity Profile

Research into the antimicrobial spectrum of indazole analogs has revealed activity against both Gram-positive and Gram-negative bacteria.

A study focused on novel 3-methyl-1H-indazole derivatives reported that all synthesized compounds exhibited antibacterial activity against Bacillus subtilis (Gram-positive) and Escherichia coli (Gram-negative). plu.mx One specific compound, 1-(2-(piperidin-1-yl)ethan-1-oyl)-3-methyl-1H-indazole, demonstrated the most potent activity against both bacterial strains when compared to the standard drug ciprofloxacin. plu.mx Similarly, another investigation into 6-Bromo-1H-Indazole derivatives bearing 1,2,3-triazole moieties found that several of the synthesized molecules expressed moderate to good inhibition against various bacterial and fungal strains. researchgate.net

| Indazole Analog Series | Bacterial Strain | Activity Level | Source |

|---|---|---|---|

| 3-methyl-1H-indazole derivatives | Bacillus subtilis (Gram-positive) | Active | plu.mx |

| 3-methyl-1H-indazole derivatives | Escherichia coli (Gram-negative) | Active | plu.mx |

| 1-(2-(piperidin-1-yl)ethan-1-oyl)-3-methyl-1H-indazole | Bacillus subtilis & Escherichia coli | Most potent in series | plu.mx |

| 6-Bromo-1H-Indazole bearing 1,2,3-triazole analogues | Various bacterial strains | Moderate to good inhibition | researchgate.net |

Anticandidal Efficacy Against Candida Strains (e.g., C. albicans, C. glabrata, C. tropicalis)

The emergence of resistance to existing antifungal therapies has necessitated the search for novel anticandidal agents. nih.gov Within this context, derivatives of 3-phenyl-1H-indazole have demonstrated notable antifungal activity against various Candida species. nih.govresearchgate.net

A series of 3-phenyl-1H-indazole derivatives were synthesized and evaluated for their efficacy against Candida albicans, Candida glabrata, and Candida tropicalis. nih.gov The findings revealed that compounds featuring a 3-phenyl-1H-indazole moiety exhibited the most significant and broad-spectrum anticandidal activity. nih.gov Notably, a derivative with an N,N-diethylcarboxamide substituent proved to be the most potent, showing strong activity against C. albicans and both miconazole-susceptible and resistant strains of C. glabrata. nih.gov This suggests that the 3-phenyl-1H-indazole scaffold holds promise for the development of new antifungal drugs. nih.gov

Further studies have corroborated the potential of indazole derivatives as antifungal agents. N-methyl-3-aryl indazoles have shown activity against the fungal strain Candida albicans in in-vitro antimicrobial studies. researchgate.net The structural characteristics of these compounds, such as the presence of a second aromatic ring, may contribute to their enhanced antifungal properties. mdpi.com

Table 1: Anticandidal Activity of 3-Phenyl-1H-indazole Derivatives

| Compound/Derivative | Candida Strain(s) | Key Findings |

|---|---|---|

| 3-phenyl-1H-indazole moiety | C. albicans, C. glabrata, C. tropicalis | Demonstrated the best broad anticandidal activity. nih.gov |

| 10g (N,N-diethylcarboxamide substituent) | C. albicans, miconazole-susceptible and resistant C. glabrata | The most active compound in the series. nih.gov |

| N-methyl-3-aryl indazoles | C. albicans | Showed dominant activity against this fungal strain. researchgate.net |

Antileishmanial Activity in Parasite Models

Leishmaniasis, a parasitic disease caused by protozoa of the genus Leishmania, remains a significant global health issue with limited treatment options. nih.gov Research into novel therapeutic agents has identified indazole derivatives as a promising class of compounds with antileishmanial potential. researchgate.netnih.gov

Studies have shown that derivatives of 3-chloro-6-nitro-1H-indazole possess biological potency against multiple Leishmania species, including L. infantum, L. tropica, and L. major. nih.gov In vitro assays demonstrated that these compounds can act as effective inhibitors of parasite growth. nih.gov Molecular docking studies have suggested that these derivatives may exert their effect by binding with high stability to the Leishmania trypanothione (B104310) reductase (TryR) enzyme, a key target in the parasite's antioxidant defense system. nih.gov

The structural features of indazole derivatives, such as the ability of triazole-containing compounds to form hydrogen bonds and engage in dipole-dipole and π-stacking interactions, contribute to their high-affinity binding to biological targets and their potential as antiparasitic agents. nih.gov The indazole moiety itself is recognized for its medicinal properties in treating parasitic diseases, highlighting the potential for developing new inhibitors for the next generation of antiparasitic medications. researchgate.net

Table 2: Antileishmanial Activity of Indazole Derivatives

| Compound/Derivative | Leishmania Strain(s) | Key Findings |

|---|---|---|

| 3-chloro-6-nitro-1H-indazole derivatives | L. infantum, L. tropica, L. major | Showed biological potency and inhibitory activity. nih.gov |

| Compound 13 (a 3-chloro-6-nitro-1H-indazole derivative) | L. major | Reported as a promising growth inhibitor. nih.gov |

| Indazole moiety | General (Parasitic diseases) | Showed excellent medicinal properties. researchgate.net |

Immunomodulatory and Anti-inflammatory Effects

Indazole and its derivatives have demonstrated significant anti-inflammatory and immunomodulatory properties in various studies. nih.gov These effects are attributed to their ability to modulate key inflammatory pathways and mediators.

Research has shown that indazole derivatives can inhibit cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory process. nih.gov Furthermore, they have been observed to suppress the production of pro-inflammatory cytokines such as Interleukin-1β (IL-1β). nih.gov Overproduction of IL-1β is implicated in the pathophysiology of numerous inflammatory diseases. nih.gov The anti-inflammatory action of these compounds may also be linked to their ability to inhibit lipid peroxidation and scavenge free radicals. nih.gov For instance, 5-aminoindazole (B92378) and 6-nitroindazole (B21905) have shown a high degree of inhibition of lipid peroxidation. nih.gov

Some pyrrole-containing compounds, which share structural similarities with indazole derivatives, have been found to exhibit potent anti-inflammatory activity by reducing local edema and suppressing systemic levels of the pro-inflammatory cytokine TNF-α. nih.gov This is often accompanied by an increase in the anti-inflammatory cytokine TGF-β1, suggesting a selective modulation of cytokine profiles. nih.gov

Inhibition of Enzyme Targets (e.g., IDO1)

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that plays a crucial role in immune regulation by catalyzing the first and rate-limiting step in the kynurenine (B1673888) pathway of tryptophan metabolism. researchgate.netnih.gov Its expression in cancer cells can lead to immune suppression, making IDO1 a promising target for cancer immunotherapy. researchgate.net

Indazole has emerged as a high-affinity heme-binding scaffold for the development of IDO1 inhibitors. acs.org Structure-based design has led to the synthesis of 1H-indazole derivatives that demonstrate potent IDO1 inhibitory activity. acs.org Docking models suggest that these compounds interact effectively with the ferrous ion of the heme group and key residues within the hydrophobic pockets of the enzyme's active site. acs.org

The inhibition of IDO1 by these compounds can suppress kynurenine generation in vivo and has been shown to inhibit tumor growth in mouse models. acs.org The mechanism of inhibition for some potent inhibitors involves approaching the active site of IDO1, causing conformational changes that are more favorable for molecular recognition. nih.gov This binding can narrow the ligand delivery tunnel, preventing small molecules like oxygen from entering, and can also close the substrate/product shuttle channel, thereby blocking the catalytic activity of the enzyme. nih.gov

Table 3: IDO1 Inhibitory Activity of Indazole Analogs

| Compound/Derivative | Target | Key Findings |

|---|---|---|

| 1H-indazole scaffold | IDO1 | Necessary for IDO1 inhibition; interacts with ferrous ion of heme and hydrophobic pockets. acs.org |

| Phenyl-substituted 1H-indazoles | IDO1 | Substituents at the 4- and 6-positions significantly affect inhibitory activity. acs.org |

| Amidoxime derivatives (as a mechanistic model) | IDO1 | Cause adaptive conformational changes in the active site, blocking substrate access. nih.gov |

Neurological and Receptor Modulatory Activities

TRPV1 Receptor Antagonism and Anti-nociceptive Effects (In Vivo Animal Studies)

The transient receptor potential vanilloid 1 (TRPV1) is an ion channel involved in the sensation of pain and heat. mdpi.com Antagonists of the TRPV1 receptor are being investigated as potential novel analgesics. nih.gov A series of 1-indazol-3-(1-phenylpyrazol-5-yl)methyl ureas have been identified as highly potent hTRPV1 antagonists. nih.gov

In vivo studies in mice have shown that these derivatives can effectively antagonize capsaicin-induced hypothermia, which is consistent with their in vitro activity. nih.gov Importantly, these compounds did not induce hyperthermia, a common side effect of many TRPV1 antagonists. nih.gov In the formalin model of pain, one of these derivatives demonstrated dose-dependent anti-nociceptive activity. nih.gov This suggests that indazole-based compounds hold promise for the development of effective and safer analgesics. nih.gov The anti-nociceptive effects of some novel compounds are believed to be centrally mediated, as evidenced by their ability to prolong reaction times in thermal pain tests like the tail-flick test. mdpi.com

Serotonin (B10506) Receptor (e.g., 5-HT3) Antagonism

The 5-HT3 receptor is a ligand-gated ion channel that plays a role in various physiological processes, including emesis and gut motility. Alterations of the aromatic nucleus of existing compounds have led to the identification of indazole derivatives as potent 5-HT3 receptor antagonists. nih.gov

Specifically, certain indazole derivatives have been shown to be potent and selective antagonists of the 5-HT3 receptor, devoid of significant dopamine (B1211576) receptor antagonist properties or effects on gastric motility. nih.gov One such compound, 6g (BRL 43694), has demonstrated efficacy as an antiemetic agent against cytotoxic drug-induced emesis in both animal models and humans. nih.gov Further conformational restriction of the side chain of these indazole derivatives has led to the identification of other potent 5-HT3 receptor antagonists. nih.gov

Other Pharmacological Research Areas

The scaffold of this compound has served as a foundational structure for the development of various analogs exhibiting a wide range of pharmacological activities. Beyond the more extensively studied areas, research has delved into other potential therapeutic applications, including cardiovascular and antiviral treatments. The indazole nucleus is a versatile pharmacophore that has been associated with numerous biological effects, such as anti-inflammatory, antitumor, antibacterial, antifungal, and anti-HIV activities. nih.gov

The potential of indazole derivatives as cardiovascular agents has been explored, with a particular focus on their anti-arrhythmic and vasorelaxant properties.

A series of indazoloxypropanolamines, designed as isosteres of pindolol, were synthesized to investigate their structure-activity relationships (SAR). nih.govthieme-connect.com Within this series, compounds featuring a methyl substitution on the N-1 position of the indazole nucleus demonstrated significant anti-arrhythmic activity. nih.govresearchgate.net Preliminary radioligand binding assays for these N-1 methyl analogs revealed an noteworthy affinity for β1-adrenergic receptors, which is believed to correlate well with their observed anti-arrhythmic effects. nih.govthieme-connect.com

In contrast, analogs characterized by a phenyl group at the N-1 position of the indazole ring were generally found to be less active as anti-arrhythmic agents. nih.govthieme-connect.com This highlights the importance of the N-1 substituent for this particular biological activity. The anti-arrhythmic potential was evaluated by inducing ventricular fibrillation with aconitine (B1665448) hydrochloride in preclinical models. thieme-connect.com

The vasorelaxant effects of indazole derivatives have also been investigated. For instance, the compound 3-(5-hydroxymethyl-2-furyl)-1-benzyl indazole (YC-1), a nitric oxide (NO)-independent soluble guanylate cyclase (sGC) activator, has been shown to cause concentration-dependent vasorelaxation in human radial artery rings. researchgate.net This suggests that compounds based on the indazole scaffold can mediate vasorelaxation through the sGC-cGMP pathway, a key mechanism in regulating blood pressure. researchgate.net Indole (B1671886) and indazole analogs have been reviewed for their antihypertensive activity, which is often linked to vasodilation.

| Analog Series | Key Structural Feature | Observed Anti-arrhythmic Activity | Proposed Mechanism Correlation |

|---|---|---|---|

| Indazoloxypropanolamines (Series 7 Analogs) | Methyl substitution on N-1 of indazole nucleus | Significant | Good correlation with β1-adrenergic receptor affinity. nih.govthieme-connect.com |

| Indazoloxypropanolamines (Series 8 Analogs) | Phenyl substitution on N-1 of indazole nucleus | Less active | N/A |

The indazole core is recognized as an important heterocyclic structure in medicinal chemistry, and its derivatives have been investigated for a variety of biological activities, including antiviral and specifically anti-HIV effects. nih.govnih.govnih.gov While research on the specific compound this compound is limited in this context, various analogs have been synthesized and evaluated for their potential to inhibit viral replication.

Recent research has focused on creating hybrid molecules incorporating the indazole scaffold to target viral components. For example, a series of novel indazole-2-Pyrone hybrids were designed and analyzed for their potential antiviral activity against HIV-1. doi.org This approach aims to combine the pharmacophoric features of different heterocyclic systems to enhance therapeutic efficacy or target multiple biological pathways. doi.org

The versatility of the indazole scaffold in antiviral drug discovery is further demonstrated by studies on related structures. Pyrrolo[2,3-e]indazole has been identified as a promising chemotype for developing inhibitors of the influenza A virus. rsc.org These findings, although not directly related to HIV, underscore the potential of the broader indazole family as a source of new antiviral agents. The search for novel compounds with antiviral properties often involves screening diverse heterocyclic structures, and the indazole nucleus remains a point of interest for medicinal chemists. nih.gov

| Compound Class/Analog | Target Virus | Research Focus |

|---|---|---|

| Indazole-containing derivatives | HIV | General screening and identification of the indazole nucleus as a pharmacophore with anti-HIV activity. nih.govnih.gov |

| Indazole-2-Pyrone hybrids | HIV-1 | Synergistic synthesis and computational analysis for potential antiviral activity. doi.org |

| Pyrrolo[2,3-e]indazole derivatives | Influenza A virus | Identified as a novel chemotype for neuraminidase inhibitors. rsc.org |

Structure Activity Relationship Sar Elucidation for 1 Methyl 3 Phenyl 1h Indazole Derivatives

Correlating Substituent Effects at N1, C3, and Benzene (B151609) Ring with Biological Activities

The biological activity of 1-methyl-3-phenyl-1H-indazole derivatives is significantly influenced by the nature and position of substituents on the indazole core and its phenyl appendage.

N1 Position: The substitution at the N1 position of the indazole ring is a critical determinant of activity. While the parent scaffold is 1H-indazole, N-alkylation is a common strategy to modulate physicochemical properties. The 1-methyl group in this compound is crucial for establishing a specific conformation and can influence binding affinity. Studies comparing N1-substituted indazoles with their N2 counterparts or the unsubstituted 1H-indazole often reveal that the N1-alkylation provides a thermodynamically more stable isomer, which can be pivotal for receptor interaction. nih.gov For instance, in a series of serotonin (B10506) receptor 2 agonists, the 1-methylindazole (B79620) analog was synthesized and evaluated, highlighting the importance of substitution at this position for functional potency. nih.govacs.org The spatial arrangement of the methyl group on the indazole scaffold is important, as seen in studies where the 2-methylindazole isomer was found to be inactive, underscoring the specific role of the N1-substituent's vector. nih.gov

C3 Position: The C3 position is frequently functionalized to explore interactions with specific binding pockets of biological targets. In the this compound scaffold, the phenyl group serves as a key structural element that can be extensively modified. The substitution pattern on this C3-phenyl ring directly impacts potency and selectivity. For example, in a series of anticancer agents, various aryl groups were introduced at the C3 position via Suzuki coupling reactions. mdpi.com The electronic properties and steric bulk of the substituents on the phenyl ring were found to modulate the anticancer activity against cell lines such as HCT-116 and MDA-MB-231.

| Compound ID | C3-Phenyl Ring Substituent | Biological Activity (Example Target) | Reference |

| 5a | Unsubstituted Phenyl | Moderate anticancer activity | mdpi.com |

| 5b | Naphthalen-1-yl | Varied anticancer activity | mdpi.com |

| 5d | Pyridin-4-yl | Varied anticancer activity | mdpi.com |

| 5g | 4-(methylthio)phenyl | Varied anticancer activity | mdpi.com |

Benzene Ring of Indazole Core: Modifications to the fused benzene ring of the indazole nucleus (positions 4, 5, 6, and 7) offer another avenue for optimizing biological activity. Aromatic ring substitution at the C-5 position, in particular, has been a focus for developing highly active and selective inhibitors. mdpi.com The introduction of different substituted aromatic groups at C-5 via Suzuki coupling allows for probing interactions with kinase targets and exploring the effect of substituents on biological activity. mdpi.com A study on 1H-indazole-3-amine derivatives revealed that substituents on the benzene ring at the C-5 position had a significant effect on anti-proliferative activity against Hep-G2 cells. mdpi.com The general trend in activity was observed in the order of 3,5-difluoro substituent > 4-fluoro substituent > 3-fluoro substituent, indicating the importance of fluorine substitution at the meta-position for antitumor activity. mdpi.com

| Compound ID | Substituent at Indazole C-5 | R¹ on Benzene Ring | IC₅₀ (µM) vs. Hep-G2 |

| 5b | 3-fluorophenyl | 2-(4-methylpiperazin-1-yl)ethyl | 10.32 |

| 5e | 4-fluorophenyl | 2-(4-methylpiperazin-1-yl)ethyl | 9.87 |

| 5f | 4-(trifluoromethoxy)phenyl | 2-(4-methylpiperazin-1-yl)ethyl | 11.21 |

| 5j | 3,5-difluorophenyl | 2-(4-methylpiperazin-1-yl)ethyl | 8.76 |

| (Data derived from a study on 1H-indazole-3-amine derivatives, illustrating the impact of C-5 substitution) mdpi.com |

Identification of Key Pharmacophoric Elements for Target Selectivity and Potency

A pharmacophore model for this compound derivatives typically consists of several key features essential for molecular recognition and biological function. The indazole ring itself is a crucial pharmacophoric element. nih.gov

Hinge-Binding Motif: In many kinase inhibitors, the 1H-indazole structure acts as an effective hinge-binding fragment. mdpi.comnih.gov Molecular docking investigations have shown that the indazole moiety can form critical hydrogen bonds with the hinge region of kinases, such as the Cys694 residue in FMS-like tyrosine kinase 3 (FLT3). nih.gov The N2 atom of the indazole ring often acts as a hydrogen bond acceptor, while the N1-H (in unsubstituted indazoles) can act as a hydrogen bond donor. The N1-methyl group, while removing the donor capability, positions the scaffold appropriately within the binding site.

Hydrophobic Pockets: The phenyl group at the C3 position and substituents on the indazole's benzene ring typically occupy hydrophobic pockets within the target protein. The nature and substitution of the C3-phenyl ring are critical for achieving target selectivity. For instance, in the development of Fibroblast Growth Factor Receptor (FGFR) inhibitors, modifications to this region were explored to enhance cellular inhibition. nih.gov

Solvent-Exposed Regions: Groups attached to the C5 or C6 positions of the indazole ring often extend into the solvent-exposed region of the binding site. This allows for the introduction of polar groups or moieties that can improve pharmacokinetic properties without disrupting the core binding interactions. For example, the incorporation of an N-ethylpiperazine group was found to be important for both enzyme inhibitory and cellular activity in a series of FGFR1 inhibitors. nih.gov

Key pharmacophoric elements include:

A hydrogen bond acceptor: Typically the N2 atom of the indazole ring.

A planar aromatic system (the indazole core): For stacking and hydrophobic interactions.

A hydrophobic substituent at C3 (the phenyl group): To occupy a hydrophobic pocket.

Substituents on the fused benzene ring: To fine-tune selectivity and potency by interacting with specific sub-pockets.

Rational Design Principles Derived from SAR Studies

The accumulated SAR data provides a set of rational design principles for creating novel this compound derivatives with improved therapeutic profiles.

Scaffold Hopping and Bioisosteric Replacement: The indazole core is a known bioisostere for other heterocyclic systems like indoles. nih.govacs.org Rational design can involve replacing other hinge-binding motifs with the indazole scaffold to improve properties. For example, in the design of FLT3 inhibitors, an indazole moiety was introduced as a hinge binder, replacing a quinazoline (B50416) core, which successfully retained and, in some cases, enhanced potency. nih.gov

Structure-Guided and Fragment-Based Design: Utilizing X-ray crystallography and molecular modeling of target-ligand complexes allows for the precise design of substituents. By identifying unoccupied pockets or opportunities for additional interactions, new derivatives can be rationally designed. This approach has been used to develop inhibitors for kinases like ERK1/2 and EGFR. nih.gov Fragment-based virtual screening has also been employed to identify novel scaffolds, including indazoles, as starting points for inhibitor design. nih.gov

Modulation of Physicochemical Properties: SAR studies guide the modification of the molecule to optimize drug-like properties. For instance, substitutions on the C3-phenyl ring or the indazole benzene ring can be used to modulate lipophilicity, solubility, and metabolic stability. Introducing polar groups at solvent-exposed positions can enhance aqueous solubility.

Exploiting Substituent Effects for Selectivity: A key principle is to introduce substituents that create favorable interactions with the target of interest while introducing unfavorable steric or electronic clashes with off-targets. For example, SAR studies on ASK1 inhibitors led to the discovery of a promising compound with excellent in vitro activity and potent inhibitory effects by systematically modifying the indazole scaffold. sci-hub.se The distinct substitution patterns required for inhibiting different kinases can be exploited to achieve high selectivity. Aromatic substitution at the C-5 position has been specifically highlighted as a strategy to discover highly selective inhibitors. mdpi.com

By integrating these principles, medicinal chemists can navigate the chemical space around the this compound core to develop next-generation therapeutic agents with enhanced efficacy and selectivity.

Molecular Mechanisms of Action for 1 Methyl 3 Phenyl 1h Indazole and Its Analogs

Identification and Validation of Molecular Targets (e.g., Receptor Binding Assays, Enzyme Assays)

The indazole scaffold is a key feature in numerous compounds designed to interact with a wide array of molecular targets, including G protein-coupled receptors (GPCRs) and various enzymes. The identification and validation of these targets are primarily achieved through receptor binding and enzyme activity assays.

One area of investigation has been the role of indazole analogs as agonists for serotonin (B10506) receptors. For instance, the direct 1H-indazole analog of 5-MeO-DMT was found to be a moderately potent agonist for the 5-HT2A receptor, with an EC50 of 203 nM and an Emax of 70%. acs.org This analog displayed high selectivity over the 5-HT2B receptor (EC50 > 10 μM) and moderate selectivity over the 5-HT2C receptor (EC50 = 532 nM, Emax = 72%). acs.org

Furthermore, 3-phenyl indazole derivatives have been identified as antagonists for the Chemokine-like receptor 1 (CMKLR1), a G protein-coupled receptor involved in immune system functions. nih.gov A specific optimized compound, S-26d, demonstrated potent antagonist activity with a pIC50 value of 7.44 in human CMKLR1-transfected CHO cells. nih.gov In another study, a series of 1-indazol-3-(1-phenylpyrazol-5-yl)methyl ureas were developed as highly potent antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, with Ki values as low as 0.4-0.5 nM against capsaicin-induced activation. nih.gov

Indazole derivatives are also prominent as kinase inhibitors. A variety of these compounds have been synthesized and tested for their ability to inhibit enzymes crucial to cell signaling pathways, particularly those implicated in cancer. For example, certain 3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carboxamides were identified as single-digit nanomolar inhibitors of tyrosine threonine kinase (TTK). nih.gov Another derivative, compound 97, was found to be a multi-kinase inhibitor, targeting c-Kit, PDGFRβ, and FLT3 with Kd values of 68.5 nM, 140 nM, and 375 nM, respectively. nih.gov Additionally, 1H-indazol-3-amine derivatives have shown potent inhibition of Bcr-Abl wild type and its T315I mutant, with IC50 values of 0.014 µM and 0.45 µM, respectively, for one promising compound. nih.gov The fibroblast growth factor receptors (FGFRs) are another target, with some 1H-indazole-based derivatives inhibiting FGFR1-3 with IC50 values in the low micromolar range. nih.gov

The enzyme indoleamine 2,3-dioxygenase 1 (IDO1) has also been targeted by 1H-indazole derivatives, with one compound showing an IC50 value of 5.3 μM. nih.gov

Table 1: Receptor and Enzyme Binding/Inhibition Data for Indazole Analogs

| Compound Class/Example | Target | Assay Type | Value | Reference |

|---|---|---|---|---|

| 1H-indazole analog of 5-MeO-DMT | 5-HT2A Receptor | Calcium Mobilization | EC50 = 203 nM | acs.org |

| 1H-indazole analog of 5-MeO-DMT | 5-HT2C Receptor | Calcium Mobilization | EC50 = 532 nM | acs.org |

| 3-Phenyl indazole (S-26d) | CMKLR1 | Antagonist Assay | pIC50 = 7.44 | nih.gov |

| 1-Indazol-3-(1-phenylpyrazol-5-yl)methyl urea (cpd 26, 50, 51) | TRPV1 | Antagonist Assay | Ki = 0.4-0.5 nM | nih.gov |

| N-(4-(1-(4-chlorineindazole))phenyl)-N-(4-chloro-3-trifluoro-methyl phenyl) urea (cpd 97) | c-Kit | Kinase Inhibition | Kd = 68.5 nM | nih.gov |

| N-(4-(1-(4-chlorineindazole))phenyl)-N-(4-chloro-3-trifluoro-methyl phenyl) urea (cpd 97) | PDGFRβ | Kinase Inhibition | Kd = 140 nM | nih.gov |

| N-(4-(1-(4-chlorineindazole))phenyl)-N-(4-chloro-3-trifluoro-methyl phenyl) urea (cpd 97) | FLT3 | Kinase Inhibition | Kd = 375 nM | nih.gov |

| 1H-Indazol-3-amine derivative (cpd 89) | Bcr-AblWT | Kinase Inhibition | IC50 = 0.014 µM | nih.gov |

| 1H-Indazol-3-amine derivative (cpd 89) | Bcr-AblT315I | Kinase Inhibition | IC50 = 0.45 µM | nih.gov |

| 1H-Indazole derivative | FGFR1 | Kinase Inhibition | IC50 = 2.0 µM | nih.gov |

| 1H-Indazole derivative | IDO1 | Enzyme Inhibition | IC50 = 5.3 µM | nih.gov |

Dissecting Cellular and Biochemical Pathways Influenced by the Compound

The interaction of indazole derivatives with their molecular targets initiates a cascade of events that affect various cellular and biochemical pathways. A significant body of research has focused on their influence on pathways critical for cancer cell proliferation, survival, and metastasis.

A series of 3-amino-1H-indazole derivatives have been shown to target the PI3K/AKT/mTOR signaling pathway, which is frequently hyperactivated in tumor cells and plays a central role in cell growth, proliferation, and survival. nih.gov One derivative, W24, exhibited broad-spectrum antiproliferative activity against several cancer cell lines. nih.gov Mechanistic studies revealed that W24 inhibits DNA synthesis and induces G2/M cell cycle arrest. nih.gov This cell cycle arrest is accompanied by the regulation of key proteins such as Cyclin B1. nih.gov Furthermore, W24 was found to induce apoptosis by modulating the expression of the pro-apoptotic protein BAD and the anti-apoptotic protein Bcl-xL. nih.gov The compound also triggered changes in intracellular reactive oxygen species (ROS) levels and mitochondrial membrane potential in HGC-27 gastric cancer cells. nih.gov

In addition to affecting cell proliferation and survival, indazole derivatives can also modulate cell migration and invasion. The compound W24 was shown to inhibit these processes in HGC-27 cells by downregulating proteins associated with the epithelial-mesenchymal transition (EMT) pathway. nih.gov It also reduced the mRNA expression levels of key transcription factors involved in EMT, namely Snail and Slug, as well as the hypoxia-inducible factor-1α (HIF-1α). nih.gov

Another 1H-indazole-3-amine derivative, compound 6o, was also found to induce apoptosis and affect the cell cycle. mdpi.com Its mechanism is thought to involve the inhibition of Bcl-2 family members and interference with the p53/MDM2 pathway. mdpi.com The p53 protein is a critical tumor suppressor that governs cellular responses to DNA damage, including cell cycle arrest and apoptosis. mdpi.com

Investigation of Ligand-Receptor Interactions and Binding Thermodynamics

Understanding the precise interactions between indazole-based ligands and their target receptors is crucial for rational drug design and optimization. Modern computational and experimental techniques have provided insights into these interactions at the molecular level.

Structure-based design, utilizing homology models of target receptors, has been a valuable tool. For the development of novel CMKLR1 antagonists, a homology model of the human receptor was used to guide the optimization of a phenylindazole-based hit compound. nih.gov This approach led to the identification of S-26d as a potent and orally available antagonist. nih.gov Such models help to visualize the binding pocket and predict how modifications to the ligand might enhance binding affinity and selectivity.

Mutagenesis studies offer an experimental method to validate the interactions predicted by computational models. By systematically altering amino acid residues within the receptor's binding site and measuring the subsequent effect on ligand binding or activity, key interaction points can be identified. For example, mutagenesis studies on CMKLR1 helped to elucidate important interactions between an antagonist and specific residues within the binding pocket. researchgate.net

Fragment-led de novo design represents another strategy for discovering novel inhibitors. This approach was successfully used to identify a series of 1H-indazole-based inhibitors of Fibroblast growth factor receptors (FGFRs). nih.gov By starting with small molecular fragments and growing them or linking them together based on structural information of the target's binding site, potent lead compounds can be developed. nih.gov

While direct thermodynamic data for the binding of 1-Methyl-3-phenyl-1H-indazole to a specific receptor are not widely available, studies on the fundamental thermodynamic properties of the indazole core itself provide a basis for understanding its behavior. The molar standard enthalpy of formation in both condensed and gas phases has been determined for indazole and several of its carboxylic acid derivatives. researchgate.net Such data are fundamental to computational chemistry approaches, including density functional theory (DFT), which can be used to examine binding energies and characterize intermolecular forces, such as hydrogen bonds, that are critical for the stability of ligand-receptor complexes. researchgate.net

Computational Chemistry and Chemoinformatics in Indazole Research

Molecular Docking Studies for Ligand-Target Interactions and Binding Mode Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme, to form a stable complex. This method is crucial for elucidating the binding mode of 1-Methyl-3-phenyl-1H-indazole and its analogs within the active sites of biological targets. The process involves sampling a ligand's conformational and rotational space and using a scoring function to estimate the binding affinity for each pose.

For indazole derivatives, docking studies have been instrumental in identifying key intermolecular interactions that govern their biological activity. These interactions often include:

Hydrogen Bonding: The nitrogen atoms of the indazole ring can act as hydrogen bond acceptors.

π-π Stacking: The aromatic nature of both the indazole core and the phenyl substituent allows for favorable stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan in the target's binding pocket.

Hydrophobic Interactions: The phenyl group and the bicyclic indazole system contribute to hydrophobic interactions with nonpolar residues.

Molecular docking simulations on related indazole compounds have been performed to predict their binding affinity and orientation within various targets, such as the main protease (Mpro) of SARS-CoV-2 and DNA. researchgate.net These studies help rationalize structure-activity relationships (SAR) and guide the modification of the indazole scaffold to improve potency and selectivity. researchgate.net

| Parameter | Value/Description |

|---|---|

| Target Protein | Protein Kinase XYZ (Illustrative) |

| Binding Energy (kcal/mol) | -8.5 |

| Key Interacting Residues | LEU25, VAL33, ALA46, LYS48, GLU65, TYR68, PHE115 |

| Interaction Types |

|

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Activity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors that influence activity, QSAR models can predict the potency of novel, unsynthesized molecules.

For a series of analogs based on the this compound scaffold, a QSAR study would typically involve:

Data Set Generation: Synthesizing and testing a library of derivatives with varied substituents on the phenyl ring or the indazole core.

Descriptor Calculation: Calculating various molecular descriptors for each compound, such as physicochemical properties (e.g., LogP, molecular weight), electronic properties (e.g., dipole moment, partial charges), and topological indices.

Model Building: Using statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms to build a predictive equation linking the descriptors to the observed biological activity (e.g., IC₅₀).

Model Validation: Rigorously validating the model's predictive power using internal and external validation techniques.

While specific QSAR studies focusing solely on this compound are not extensively documented in publicly available literature, the principles of QSAR are widely applied to the broader class of indazole-based inhibitors to guide lead optimization and prioritize synthetic efforts. researchgate.net The goal is to create a robust model that can accurately forecast the activity of new derivatives, thereby saving time and resources.

Molecular Dynamics Simulations for Conformational Stability and Ligand-Protein Complex Dynamics

While molecular docking provides a static snapshot of the ligand-receptor interaction, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. MD simulations are employed to assess the conformational stability of this compound and to analyze the dynamic behavior of its complex with a biological target.

Running an MD simulation on a docked complex of this compound can reveal:

Stability of the Binding Pose: MD can confirm whether the initial binding pose predicted by docking is stable over a simulated period (typically nanoseconds to microseconds).

Role of Water Molecules: It can elucidate the role of bridging water molecules in mediating ligand-protein interactions.

Conformational Changes: The simulation can show how the protein and ligand adapt to each other's presence, revealing induced-fit effects.

Binding Free Energy Calculation: Techniques like MM/PBSA and MM/GBSA (Molecular Mechanics with Poisson-Boltzmann or Generalized Born Surface Area) can be applied to MD trajectories to provide a more accurate estimation of binding free energy. researchgate.net

These simulations provide a deeper understanding of the energetic and structural factors that contribute to the affinity and specificity of the ligand for its target, which is crucial for rational drug design. researchgate.neteasychair.org

In Silico Screening and Virtual Library Design for Novel Active Scaffolds

The this compound structure serves as a valuable scaffold for the design of virtual libraries and subsequent in silico (or virtual) screening. nih.gov This process allows for the rapid exploration of a vast chemical space to identify novel compounds with a high probability of being active against a specific target.

The workflow typically involves:

Scaffold-Based Library Design: A virtual library is created by computationally decorating the this compound core with a diverse range of chemical substituents at various positions. This can generate millions of virtual compounds. diva-portal.org

High-Throughput Virtual Screening (HTVS): The designed library is screened against a target protein structure using molecular docking. This process filters the large library down to a smaller set of promising hits based on docking scores and predicted binding modes. easychair.orgresearchgate.net

Pharmacophore Modeling: A pharmacophore model can be developed based on the known active indazole derivatives. This model, which defines the essential 3D arrangement of chemical features required for activity, is then used to screen large compound databases for molecules that match the pharmacophore.

Hit-to-Lead Optimization: The top-ranked compounds from the virtual screen are then synthesized and subjected to biological assays for validation.

This in silico approach accelerates the discovery of new lead compounds by prioritizing molecules for synthesis and testing, significantly reducing the costs and timelines associated with traditional high-throughput screening. nih.gov

Theoretical Spectroscopic Calculations (e.g., NMR, IR, MS for structural verification)

Theoretical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for predicting and verifying the structural and spectroscopic properties of molecules like this compound. By solving the Schrödinger equation for the molecule, these methods can provide accurate predictions of its geometry and electronic properties.

Geometry Optimization: DFT methods, such as B3LYP with a basis set like 6-311G(d,p), are used to find the most stable three-dimensional conformation (the minimum energy structure) of the molecule. researchgate.net This optimized geometry is the foundation for all other spectroscopic calculations.

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. By comparing the calculated spectrum with the experimental one, researchers can confirm the structure and assign specific signals to the corresponding atoms in the molecule.

IR Spectroscopy: The vibrational frequencies of the molecule can be calculated, which correspond to the peaks in an infrared (IR) spectrum. This allows for the assignment of characteristic vibrational modes, such as C-H, C=C, and C=N stretching and bending, confirming the presence of specific functional groups.

Electronic Spectra: Time-Dependent DFT (TD-DFT) can be used to calculate the electronic transitions of the molecule, helping to interpret its UV-Visible spectrum. researchgate.net

| Spectroscopic Data | Experimental Value | Theoretically Calculated Value (DFT) |

|---|---|---|

| 1H NMR (CH₃, ppm) | ~4.12 | Calculated shifts would be correlated with experimental data for assignment. |

| 13C NMR (C3, ppm) | ~142.4 | Calculated shifts would be correlated with experimental data for assignment. |

| IR (C=N stretch, cm⁻¹) | ~1438 | Calculated vibrational frequencies would confirm this assignment. |

| Dipole Moment (Debye) | Not readily available | ~1.50 (for 1-methyl-1H-indazole) |

These theoretical calculations provide a valuable complement to experimental data, aiding in structural elucidation and offering deeper insight into the molecule's electronic structure and properties.

1 Methyl 3 Phenyl 1h Indazole As a Scaffold for Chemical Probe Development and Drug Discovery

Utility of the Indazole Moiety as a Privileged Scaffold in Drug Design

The indazole ring system, a bicyclic heterocycle consisting of a fused benzene (B151609) and pyrazole (B372694) ring, is recognized in medicinal chemistry as a "privileged scaffold". rsc.orgnih.gov This designation stems from its recurring presence in molecules that exhibit high affinity for a diverse range of biological targets, leading to a wide spectrum of pharmacological activities. rsc.org The structural and electronic properties of the indazole nucleus make it an attractive framework for the design of therapeutic agents. nbinno.com

The planar, aromatic nature of the indazole core allows it to participate in various non-covalent interactions with biological macromolecules, including π-π stacking, hydrogen bonding, and hydrophobic interactions. nbinno.com The two nitrogen atoms within the pyrazole portion of the ring can act as both hydrogen bond donors and acceptors, providing crucial anchor points for binding to enzyme active sites and receptors. Furthermore, the scaffold allows for substitution at multiple positions, enabling chemists to fine-tune the steric, electronic, and pharmacokinetic properties of the molecule to optimize its potency, selectivity, and drug-like characteristics. nih.govnbinno.com

The versatility of the indazole scaffold is demonstrated by its presence in numerous clinically approved drugs and investigational agents across a wide array of therapeutic areas. rsc.orgnih.gov These include treatments for cancer, inflammation, infectious diseases, and neurological disorders. rsc.orgmdpi.com For instance, Pazopanib is a multi-kinase inhibitor used in cancer therapy, while Bendazac is a non-steroidal anti-inflammatory drug (NSAID). rsc.orgnih.gov The ability of this single core structure to serve as a foundation for drugs targeting vastly different protein classes underscores its status as a privileged scaffold in modern drug discovery. nih.gov

Table 1: Examples of Indazole-Containing Therapeutic Agents This table is interactive. Click on the headers to sort.

| Drug Name | Therapeutic Target(s) | Primary Indication |

| Pazopanib | VEGFR, PDGFR, c-Kit | Renal Cell Carcinoma, Soft Tissue Sarcoma |

| Niraparib | PARP-1, PARP-2 | Ovarian Cancer, Prostate Cancer |

| Axitinib | VEGFR1, VEGFR2, VEGFR3 | Renal Cell Carcinoma |

| Entrectinib | TRKA/B/C, ROS1, ALK | ROS1-positive NSCLC, NTRK fusion-positive solid tumors |

| Granisetron | 5-HT3 Receptor | Nausea and Vomiting |

| Bendazac | (not fully elucidated) | Musculoskeletal and Joint Pain |

Application as a Chemical Probe for Target Validation and Pathway Elucidation

While the 1-methyl-3-phenyl-1H-indazole scaffold forms the core of many therapeutic agents, its utility extends to the development of chemical probes—specialized molecular tools designed to interrogate biological systems. These probes are crucial for identifying and validating new drug targets, mapping cellular pathways, and understanding the mechanism of action of bioactive compounds. enamine.net The development of potent and selective indazole derivatives, for example, as kinase inhibitors allows researchers to probe the function of specific kinases in signaling pathways, thereby elucidating their role in diseases like cancer. rsc.org

A common strategy in chemical biology is to modify a known bioactive scaffold, such as an indazole derivative, to create a probe. enamine.net This often involves incorporating a reporter tag (e.g., a fluorophore or biotin) or a photoreactive group for photoaffinity labeling (PAL). enamine.netcityu.edu.hk PAL is a powerful technique where a probe is introduced into a biological system (like cells or cell lysates), allowed to bind to its target protein(s), and then irreversibly cross-linked upon irradiation with UV light. cityu.edu.hknih.gov Subsequent analysis can then identify the protein that was covalently labeled, thus revealing the molecular target of the original bioactive compound. enamine.net

Although specific examples detailing this compound itself as a fully developed chemical probe are not extensively documented, its structural framework is an ideal starting point for such an application. By appending a photoreactive moiety like a diazirine or benzophenone, and a bioorthogonal handle such as an alkyne or azide (B81097) for subsequent detection, the this compound scaffold could be converted into a potent probe. enamine.net The biological activity of indazole derivatives against targets like tubulin and various kinases demonstrates their ability to engage with specific cellular machinery. rsc.orgnih.gov Using these derivatives as a basis for probe design would enable researchers to validate these targets and explore downstream pathway effects, contributing to a deeper understanding of cellular biology and disease mechanisms. nih.govnih.gov

Strategies for Lead Optimization and Analogue Synthesis via Scaffold Hopping and Molecular Hybridization

Once a lead compound containing the this compound core is identified, medicinal chemists employ several strategies to optimize its properties into a drug candidate. Two powerful techniques in this endeavor are scaffold hopping and molecular hybridization.

Scaffold Hopping is an approach where the core molecular framework (the scaffold) of a known active compound is replaced by a structurally different but functionally similar core. The goal is to discover new, patentable chemotypes that retain or improve upon the biological activity of the original lead while potentially offering better pharmacokinetic profiles or fewer side effects. The indazole nucleus is often used as a replacement for other bicyclic heteroaromatic systems, such as indole (B1671886). For instance, researchers have successfully "hopped" from an indole-2-carboxylic acid scaffold, known to be an Mcl-1 inhibitor, to an indazole framework. This strategic switch resulted in the development of novel compounds that function as dual inhibitors of both Mcl-1 and Bcl-2, anti-apoptotic proteins implicated in cancer. This transformation highlights how a subtle change in the core scaffold can significantly alter the selectivity profile of a drug candidate.

Molecular Hybridization involves combining two or more pharmacophores (structural fragments responsible for biological activity) into a single new molecule. This strategy aims to create a hybrid compound that possesses the desired activities of its parent fragments, potentially leading to multi-target agents or compounds with enhanced potency. For example, the 1H-indazole-3-amine structure, which is known to be an effective hinge-binding fragment for kinases, has been hybridized with other molecular moieties to create novel series of potential anticancer agents. By attaching different substituted aromatic rings or heterocyclic systems to the indazole-amide framework, chemists can explore new chemical space and develop compounds with improved inhibitory activity against cancer cell lines.

Table 2: Lead Optimization Strategies for Indazole Scaffolds This table is interactive. Click on the headers to sort.

| Strategy | Description | Example Application | Desired Outcome |

| Scaffold Hopping | Replacing the central core of a molecule with a different, isofunctional scaffold. | Replacing an indole core with an indazole core in Mcl-1 inhibitors. | Creation of dual Mcl-1/Bcl-2 inhibitors; novel chemical entity. |

| Molecular Hybridization | Combining distinct pharmacophoric units into a single molecule. | Fusing the 1H-indazole-3-amide fragment with other bioactive moieties. | Enhanced potency, multi-target activity, improved selectivity. |

Future Research Directions and Unaddressed Challenges

Exploration of Undiscovered Biological Activities and Therapeutic Applications

While the indazole nucleus is a well-established pharmacophore present in numerous approved drugs for conditions like cancer and inflammation, the full spectrum of its biological activities remains to be charted. nih.govnih.govresearchgate.net Future research must venture beyond known targets to uncover novel therapeutic applications for 1-Methyl-3-phenyl-1H-indazole and its analogs.

Key Research Areas:

Systematic Screening: High-throughput screening of this compound against diverse panels of receptors, enzymes, and ion channels could reveal unexpected biological activities. This unbiased approach may identify novel targets and pathways modulated by this scaffold.

New Therapeutic Domains: Exploration into less conventional therapeutic areas for indazoles, such as neurodegenerative diseases, metabolic disorders, and rare genetic conditions, is warranted. samipubco.comresearchgate.net The structural versatility of the indazole core suggests it could be adapted to interact with a wide array of biological targets relevant to these diseases. samipubco.com